molecular formula C20H18ClN5O4S B2811133 N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888433-17-8

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2811133
CAS No.: 888433-17-8
M. Wt: 459.91
InChI Key: QIDZLHMQINZESA-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C20H18ClN5O4S and its molecular weight is 459.91. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

This compound's chemical framework is utilized in synthesizing diverse heterocyclic compounds due to its reactivity towards different nucleophiles. In one study, the synthesis process involved acetylation and formylation steps leading to the construction of nitrogen heterocycles such as pyrazoles, pyrimidines, and diazepines. The synthesized compounds were evaluated for their biological activity, indicating the compound's utility as a precursor in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Biological Evaluation

Another application is in the development of serotonin-3 (5-HT3) receptor antagonists. Derivatives of the compound showing significant 5-HT3 receptor antagonistic activity were identified, highlighting its potential in therapeutic applications related to serotonin receptors (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).

Antimicrobial and Antioxidant Potential

The compound's derivatives have been explored for antimicrobial and antioxidant activities. Research into quinazoline-4(3H)-ones derivatives, for instance, demonstrated potent inhibitory action against various bacterial strains and significant free radical scavenging activity, pointing to its utility in developing new antimicrobial and antioxidant agents (Kumar, Sharma, Kumari, & Kalal, 2011).

Anticancer Activity

The exploration of novel derivatives also extends to anticancer research, where compounds have been synthesized and evaluated against human cancer cell lines. The antioxidant activity of some derivatives was found to be higher than that of ascorbic acid, and certain compounds showed promising cytotoxic effects against specific cancer cell lines, suggesting the compound's relevance in developing new anticancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Molecular Docking and Synthesis Studies

Molecular docking studies have been conducted to evaluate the binding affinity of derivatives to biological targets, such as CDK4 protein, indicating the compound's utility in drug discovery processes focused on specific molecular targets (Holam, Santhoshkumar, & Killedar, 2022).

Properties

IUPAC Name

N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4S/c1-30-14-5-3-2-4-13(14)23-15(27)10-31-20-25-17(22)16(19(29)26-20)24-18(28)11-6-8-12(21)9-7-11/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDZLHMQINZESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.